6-(Methylthio)-1-(4-nitrophenyl)-4-(p-tolyl)-1,2-dihydro-1,3,5-triazine
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Description
6-(Methylthio)-1-(4-nitrophenyl)-4-(p-tolyl)-1,2-dihydro-1,3,5-triazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazine family, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Scientific Research Applications
Synthetic Routes and Fluorescent Dyes
Triazine derivatives have been utilized in the synthesis of fluorescent dyes exhibiting large Stokes shifts. These compounds, derived from isomeric triazines, show pronounced green fluorescence due to intramolecular proton transfer in the excited state. Such dyes find applications in biological imaging and as probes in chemical sensing due to their large Stokes shifts and bright fluorescence (Rihn et al., 2012).
Antimicrobial Activities
New pyridothienopyrimidines and pyridothienotriazines, synthesized from acetyl-amino-aryl-thieno pyridine derivatives, have shown notable antimicrobial activities. This highlights the potential of triazine derivatives in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Photo-induced Autorecycling Oxidation
Certain arylcyclohepta pyrrolo triazine diones exhibit photo-induced autorecycling oxidation towards amines, suggesting their use in photodynamic therapy and as photocatalysts in organic synthesis (Nitta et al., 2005).
Antifungal and Antibacterial Agents
Triazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activity, indicating their potential as therapeutic agents against microbial infections (Desai et al., 2008; Solankee et al., 2004).
Detection of Nitroaromatic Explosives
Covalent-organic polymers (COPs) based on triazine have been developed for detecting nitroaromatic explosives. These materials show fast responses, high sensitivity, and selectivity for nitroaromatic compounds like picric acid and TNT, making them suitable for security and environmental monitoring (Xiang & Cao, 2012).
properties
IUPAC Name |
4-(4-methylphenyl)-6-methylsulfanyl-1-(4-nitrophenyl)-2H-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-3-5-13(6-4-12)16-18-11-20(17(19-16)24-2)14-7-9-15(10-8-14)21(22)23/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUZWIFOGVSNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCN(C(=N2)SC)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylthio)-1-(4-nitrophenyl)-4-(p-tolyl)-1,2-dihydro-1,3,5-triazine |
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